Cas no 1693890-00-4 (N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide)

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide is a specialized acrylamide derivative featuring a tetrahydrofuran (THF) moiety. Its unique structure, combining a reactive acrylamide group with a cyclic ether functionality, makes it valuable in polymer chemistry and organic synthesis. The compound’s bifunctional nature allows for crosslinking applications, enhancing material properties such as mechanical strength and thermal stability. Its solubility in polar solvents and compatibility with radical polymerization processes further broaden its utility in coatings, adhesives, and advanced material formulations. The THF group contributes to improved flexibility and adhesion in polymeric matrices, making it a versatile intermediate for tailored polymer systems.
N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide structure
1693890-00-4 structure
商品名:N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide
CAS番号:1693890-00-4
MF:C9H15NO2
メガワット:169.220902681351
CID:5457789
PubChem ID:105932987

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • EN300-6709477
    • 1693890-00-4
    • AKOS034052602
    • N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide
    • Z1965605386
    • N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide
    • インチ: 1S/C9H15NO2/c1-2-9(11)10-5-3-8-4-6-12-7-8/h2,8H,1,3-7H2,(H,10,11)
    • InChIKey: BOHBNZDCOLDFDG-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)CCNC(C=C)=O

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 38.3Ų

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6709477-0.05g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
0.05g
$647.0 2025-03-13
Enamine
EN300-6709477-2.5g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
2.5g
$1509.0 2025-03-13
Enamine
EN300-6709477-1.0g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
1.0g
$770.0 2025-03-13
Enamine
EN300-6709477-5.0g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
5.0g
$2235.0 2025-03-13
Enamine
EN300-6709477-10.0g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
10.0g
$3315.0 2025-03-13
Enamine
EN300-6709477-0.5g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
0.5g
$739.0 2025-03-13
Enamine
EN300-6709477-0.1g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
0.1g
$678.0 2025-03-13
Enamine
EN300-6709477-0.25g
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide
1693890-00-4 95.0%
0.25g
$708.0 2025-03-13

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide 関連文献

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamideに関する追加情報

Introduction to N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide (CAS No. 1693890-00-4)

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide, identified by its CAS number 1693890-00-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of a tetrahydro-3-furanyl moiety and an amide functional group suggests a rich chemical diversity that could be exploited for various biochemical interactions.

The Tetrahydro-3-furanyl group, a saturated heterocyclic structure, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, making it a valuable component in the design of bioactive molecules. In contrast, the amide group (-CONH-) is a crucial functional moiety in many pharmacologically active compounds, often contributing to their solubility, stability, and biological activity. The combination of these features in N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide positions it as a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures for their potential therapeutic benefits. The tetrahydro-3-furanyl moiety has been studied extensively for its role in various biological pathways, including those related to inflammation, pain perception, and neurodegenerative diseases. Its structural flexibility allows for the synthesis of derivatives with tailored properties, making it an attractive scaffold for medicinal chemists.

N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide has been explored in several preclinical studies as a potential lead compound for the development of new drugs. Its amide group provides a site for further functionalization, enabling the creation of more complex molecules with enhanced pharmacological properties. For instance, modifications at the nitrogen atom of the amide group can introduce charges or alter the electronic distribution, thereby influencing the compound's binding affinity and selectivity.

The synthesis of N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These methods are essential for producing compounds with the desired stereochemical configuration, which is often critical for biological activity.

The pharmacological profile of N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide has been evaluated through in vitro and in vivo studies. Initial findings suggest that this compound exhibits moderate activity against certain enzymatic targets, making it a potential candidate for further development. Additionally, its ability to interact with biological membranes has been noted, which could be relevant for drug delivery systems.

The structural features of N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide also make it an interesting subject for computational chemistry studies. Molecular modeling techniques can provide insights into its binding mode with biological targets and predict its pharmacokinetic properties. These simulations are valuable tools in drug discovery, as they can accelerate the identification of lead compounds and guide optimization efforts.

In conclusion, N-[2-(Tetrahydro-3-furanyl)ethyl]-2-propenamide (CAS No. 1693890-00-4) is a structurally complex and biologically relevant compound with potential applications in pharmaceutical research. Its unique combination of functional groups offers opportunities for the development of novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological properties and explore its potential as a drug candidate.

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